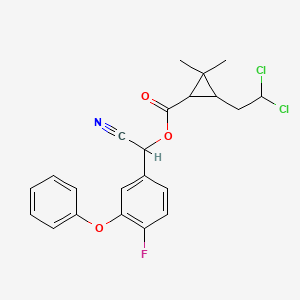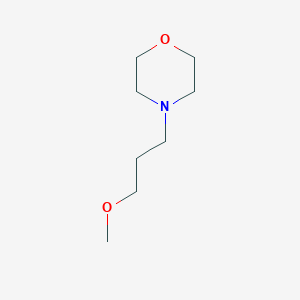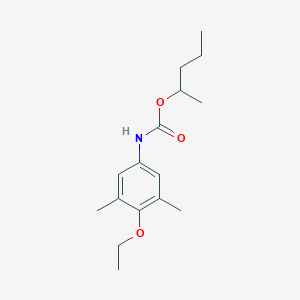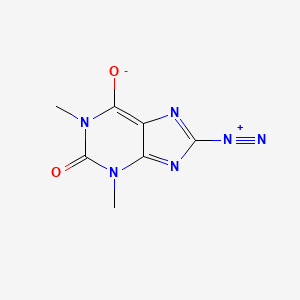
8-Diazonio-1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-6-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Diazonio-1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-6-olate is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a diazonium group attached to a purine ring system. Purine derivatives are known for their significant roles in various biological processes and their applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Diazonio-1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-6-olate typically involves the diazotization of a suitable precursor. One common method involves the reaction of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-6-amine with nitrous acid under acidic conditions to form the diazonium salt. The reaction is usually carried out at low temperatures to stabilize the diazonium intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction conditions, such as temperature and pH, is crucial for the large-scale synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
8-Diazonio-1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-6-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, leading to the formation of substituted purine derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions with aromatic compounds to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of nucleophiles like sodium halides or potassium hydroxide.
Coupling Reactions: Often performed in alkaline conditions with aromatic compounds such as phenols or anilines.
Reduction Reactions: Commonly use reducing agents like sodium borohydride or stannous chloride.
Major Products Formed
Substituted Purine Derivatives: Resulting from substitution reactions.
Azo Dyes: Formed through coupling reactions.
Amines: Produced by reduction of the diazonium group.
Scientific Research Applications
8-Diazonio-1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-6-olate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various purine derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential role in biological processes and as a probe for investigating enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in antiviral research.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable azo compounds.
Mechanism of Action
The mechanism of action of 8-Diazonio-1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-6-olate involves its interaction with nucleophiles and its ability to form stable intermediates. The diazonium group is highly reactive and can undergo various transformations, leading to the formation of different products. In biological systems, the compound may interact with enzymes and other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-purin-6-amine: A precursor in the synthesis of the diazonium compound.
8-Diazonio-1,3-dimethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-g]phthalazin-5-yl: Another diazonium compound with a similar structure.
Uniqueness
8-Diazonio-1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-6-olate is unique due to its specific diazonium group attached to the purine ring, which imparts distinct reactivity and properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in the development of new therapeutic agents.
Properties
CAS No. |
85609-86-5 |
|---|---|
Molecular Formula |
C7H6N6O2 |
Molecular Weight |
206.16 g/mol |
IUPAC Name |
8-diazonio-1,3-dimethyl-2-oxopurin-6-olate |
InChI |
InChI=1S/C7H6N6O2/c1-12-4-3(9-6(10-4)11-8)5(14)13(2)7(12)15/h1-2H3 |
InChI Key |
BBATZFPQUWGHHL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C(=NC(=N2)[N+]#N)N(C1=O)C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexanone, 2-[(1R)-1-(1-naphthalenyl)-2-nitroethyl]-, (2S)-](/img/structure/B14413884.png)

![4-Methyl-N-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine](/img/structure/B14413899.png)

![2-(2,4-dimethylphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14413907.png)

![6-Diazonio-7-oxo-7H-cyclopenta[b]pyridin-5-olate](/img/structure/B14413917.png)
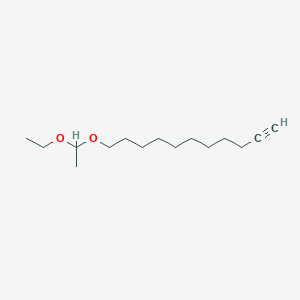

![2-[(Propan-2-yl)oxy]penta-2,4-dienenitrile](/img/structure/B14413931.png)
![Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane](/img/structure/B14413941.png)
